molecular formula C14H15Cl5O2 B14534050 (Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate CAS No. 62391-65-5

(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate

Cat. No.: B14534050
CAS No.: 62391-65-5
M. Wt: 392.5 g/mol
InChI Key: OFEWIIKWCCJBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate is an organic compound with the molecular formula C14H15Cl5O2 It is characterized by the presence of a pentachlorophenyl group attached to a methyl 2-ethyl-3-methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate typically involves the esterification of 2-ethyl-3-methylbutanoic acid with (Pentachlorophenyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pentachlorophenyl group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate involves its interaction with specific molecular targets. The pentachlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester moiety may undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (Pentachlorophenyl)methyl acetate
  • (Pentachlorophenyl)methyl propanoate
  • (Pentachlorophenyl)methyl butanoate

Uniqueness

(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate is unique due to the presence of the 2-ethyl-3-methylbutanoate moiety, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

62391-65-5

Molecular Formula

C14H15Cl5O2

Molecular Weight

392.5 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate

InChI

InChI=1S/C14H15Cl5O2/c1-4-7(6(2)3)14(20)21-5-8-9(15)11(17)13(19)12(18)10(8)16/h6-7H,4-5H2,1-3H3

InChI Key

OFEWIIKWCCJBPH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.